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molecular formula C8H11NO2S B8696195 Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate CAS No. 76575-77-4

Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate

Cat. No. B8696195
M. Wt: 185.25 g/mol
InChI Key: CXZNBGBBZGLIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04230707

Procedure details

A cooled solution of 80 g (0.39 mol) of tetrahydro-4-(hydroxyimino)-2,5-dimethyl-3-thiophenecarboxylic acid, methyl ester (Example D) in 1 L of anhydrous diethyl ether is saturated with dry hydrogen chloride over a period of one hour. The solution is stirred and allowed to reach room temperature over fourteen hours. The resulting precipitate is filtered, dissolved in 200 ml of water, neutralized with concentrated ammonium hydroxide and the aqueous solution is extracted with 200 ml of diethyl ether. The diethyl ether solution is washed with 100 ml of water. The diethyl ether layer is separated, dried over anhydrous Na2SO4 and evaporated to give 34 g of 4-amino-2,5-dimethyl-3-thiophenecarboxylic acid, methyl ester; mp 75°-77° C. after recrystallization from hexane.
Name
tetrahydro-4-(hydroxyimino)-2,5-dimethyl-3-thiophenecarboxylic acid, methyl ester
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[N:2]=[C:3]1[CH:7]([CH3:8])[S:6][CH:5]([CH3:9])[CH:4]1[C:10]([O:12][CH3:13])=[O:11].Cl>C(OCC)C>[NH2:2][C:3]1[C:4]([C:10]([O:12][CH3:13])=[O:11])=[C:5]([CH3:9])[S:6][C:7]=1[CH3:8]

Inputs

Step One
Name
tetrahydro-4-(hydroxyimino)-2,5-dimethyl-3-thiophenecarboxylic acid, methyl ester
Quantity
80 g
Type
reactant
Smiles
ON=C1C(C(SC1C)C)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to reach room temperature over fourteen hours
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml of water, neutralized with concentrated ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted with 200 ml of diethyl ether
WASH
Type
WASH
Details
The diethyl ether solution is washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
The diethyl ether layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(SC1C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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